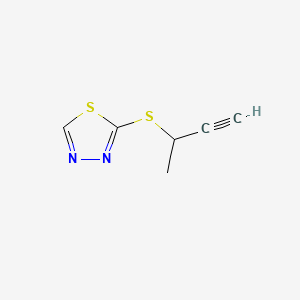
Ethyl cyclopentylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclopentylalaninate is an organic compound with the molecular formula C10H19NO2 It is a derivative of alanine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with cyclopentanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl cyclopentylalaninate can be synthesized through a multi-step process. One common method involves the esterification of alanine with cyclopentanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyclopentylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Cyclopentylalanine carboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentylalaninol.
Substitution: Various substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclopentylalaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of ethyl cyclopentylalaninate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can undergo hydrolysis to release cyclopentanol and alanine, which can then participate in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyclopentylalaninate can be compared with other similar compounds, such as:
Ethyl alaninate: Lacks the cyclopentyl group, making it less hydrophobic.
Cyclopentylalanine: Does not have the ester group, affecting its reactivity and solubility.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, influencing its physical and chemical properties.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 2-(cyclopentylamino)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)11-9-6-4-5-7-9/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
GRXBUXJKNSTZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


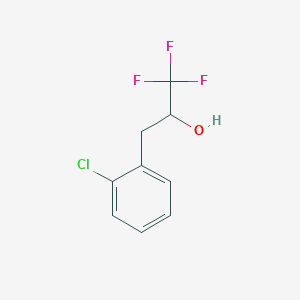

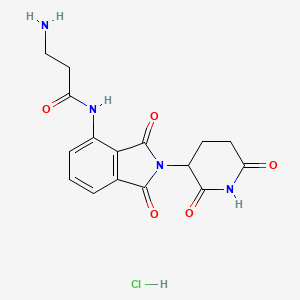
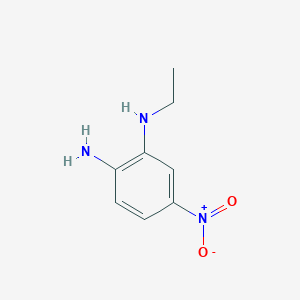
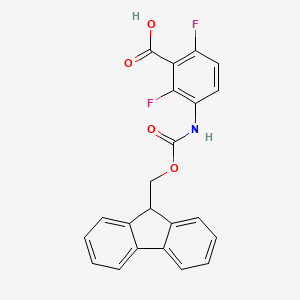
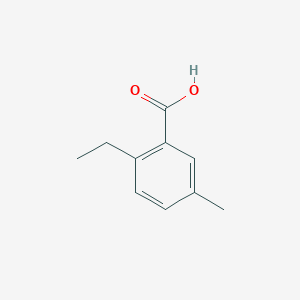
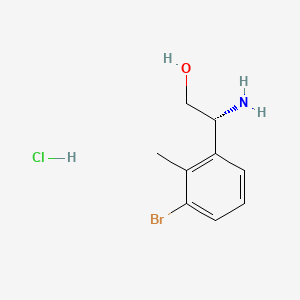
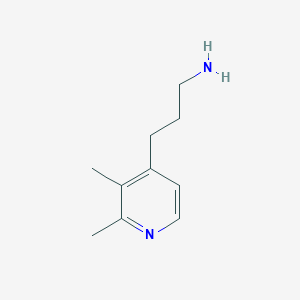
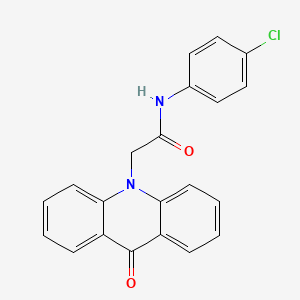
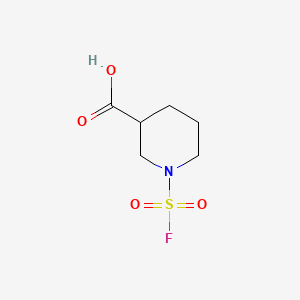

![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)

